molecular formula C19H17N5O4S B12173799 [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-6-yl)methanone

Cat. No.: B12173799
M. Wt: 411.4 g/mol
InChI Key: DWEGRDPARGCJPZ-UHFFFAOYSA-N
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Description

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole moiety linked to a piperazine ring, which is further connected to an indole group via a methanone bridge. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxadiazole sulfonyl chloride, which is then reacted with piperazine to form the intermediate sulfonamide. This intermediate is subsequently coupled with an indole derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a fluorescent probe due to the presence of the benzoxadiazole moiety, which exhibits strong fluorescence properties. It can be used in imaging studies to track biological processes at the cellular level.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

Industrially, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as fluorescence, stability, and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins or enzymes, altering their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound’s ability to fluoresce also allows it to be used as a probe to study these interactions in real-time.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups. The presence of the benzoxadiazole, piperazine, and indole moieties in a single molecule provides a versatile platform for various applications. Its strong fluorescence and ability to interact with biological targets make it particularly valuable in scientific research and potential therapeutic development.

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone

InChI

InChI=1S/C19H17N5O4S/c25-19(14-5-4-13-6-7-20-16(13)12-14)23-8-10-24(11-9-23)29(26,27)17-3-1-2-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2

InChI Key

DWEGRDPARGCJPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)C=CN3)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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